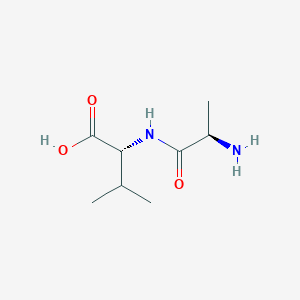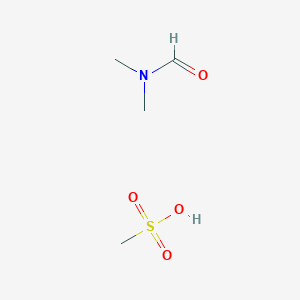
Methanesulfonic acid--N,N-dimethylformamide (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonic acid–N,N-dimethylformamide (1/1) is a compound formed by the combination of methanesulfonic acid and N,N-dimethylformamide in a 1:1 molar ratio. Methanesulfonic acid is a strong acid with the chemical formula CH₃SO₃H, known for its high solubility in water and organic solvents. N,N-dimethylformamide is an organic compound with the formula (CH₃)₂NC(O)H, commonly used as a solvent in organic synthesis due to its ability to dissolve a wide range of compounds. The combination of these two chemicals results in a unique compound with distinct properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methanesulfonic acid can be synthesized through various methods, including the oxidation of dimethyl sulfide or the direct sulfonation of methane using oleum and methane in an electrochemical reactor . N,N-dimethylformamide is typically produced by the reaction of dimethylamine with carbon monoxide in the presence of a catalyst.
To prepare methanesulfonic acid–N,N-dimethylformamide (1/1), methanesulfonic acid and N,N-dimethylformamide are mixed in equimolar amounts under controlled conditions. The reaction is typically carried out at room temperature, and the resulting compound is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of methanesulfonic acid involves the oxidation of dimethyl sulfide using chlorine or nitric acid, followed by purification processes . N,N-dimethylformamide is produced on an industrial scale through the reaction of dimethylamine with carbon monoxide. The combination of these two chemicals in a 1:1 molar ratio is achieved through precise mixing and controlled reaction conditions in industrial reactors.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonic acid–N,N-dimethylformamide (1/1) undergoes various chemical reactions, including:
Oxidation: Methanesulfonic acid can be oxidized to form methanesulfonate salts.
Reduction: N,N-dimethylformamide can be reduced to form dimethylamine and formic acid.
Substitution: Both methanesulfonic acid and N,N-dimethylformamide can participate in substitution reactions, forming new compounds.
Common Reagents and Conditions
Common reagents used in reactions involving methanesulfonic acid–N,N-dimethylformamide (1/1) include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity.
Major Products
The major products formed from reactions involving methanesulfonic acid–N,N-dimethylformamide (1/1) include methanesulfonate salts, dimethylamine, formic acid, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methanesulfonic acid–N,N-dimethylformamide (1/1) has a wide range of scientific research applications:
Chemistry: It is used as a reagent and solvent in organic synthesis, facilitating various chemical transformations.
Biology: The compound is used in biochemical assays and as a solvent for biological samples.
Medicine: Methanesulfonic acid is used in the formulation of pharmaceuticals, and N,N-dimethylformamide is used as a solvent in drug development.
Mécanisme D'action
The mechanism of action of methanesulfonic acid–N,N-dimethylformamide (1/1) involves the interaction of methanesulfonic acid with various substrates, leading to protonation and subsequent chemical transformations. N,N-dimethylformamide acts as a solvent and stabilizer, facilitating the reactions by dissolving the reactants and intermediates. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparaison Avec Des Composés Similaires
Methanesulfonic acid–N,N-dimethylformamide (1/1) can be compared with other similar compounds, such as:
Methanesulfonic acid–dimethyl sulfoxide (1/1): This compound has similar solubility and reactivity but different solvent properties.
Methanesulfonic acid–N-methylformamide (1/1): This compound has similar reactivity but different solvent properties and applications.
The uniqueness of methanesulfonic acid–N,N-dimethylformamide (1/1) lies in its combination of strong acidity and excellent solvent properties, making it a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
1726-04-1 |
|---|---|
Formule moléculaire |
C4H11NO4S |
Poids moléculaire |
169.20 g/mol |
Nom IUPAC |
N,N-dimethylformamide;methanesulfonic acid |
InChI |
InChI=1S/C3H7NO.CH4O3S/c1-4(2)3-5;1-5(2,3)4/h3H,1-2H3;1H3,(H,2,3,4) |
Clé InChI |
GXVYVHGBWZQFOM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=O.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



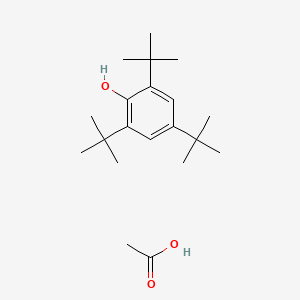
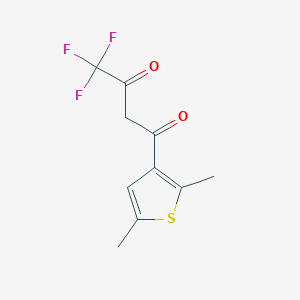
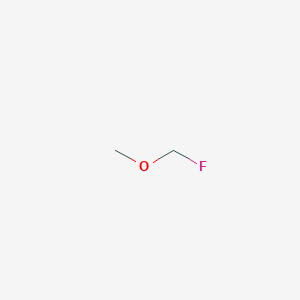
![(4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene](/img/structure/B14747233.png)
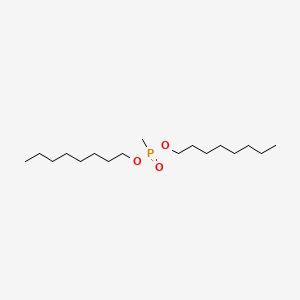

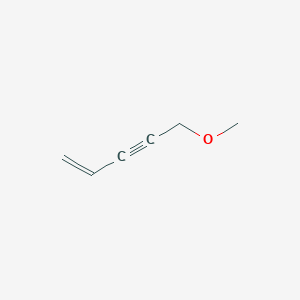
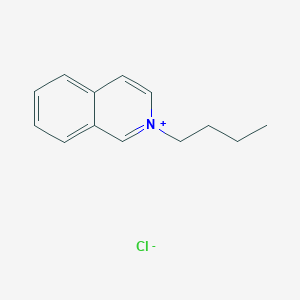
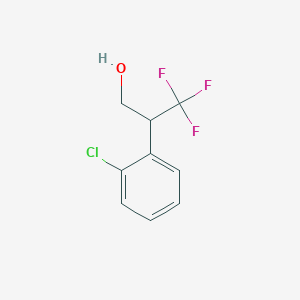

![1-Acetyl-3-oxo-2,3-dihydro-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14747266.png)
![Acetic acid;2-[(3S,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid](/img/structure/B14747272.png)
